Bisjatrochizine

Description

Bisjatrochizine (CAS: 35558-46-4) is a pharmaceutical compound primarily recognized as a reference standard in impurity profiling and quality control of drug substances. It is cataloged under the product code BTLB-098001 and is frequently used in analytical chemistry to validate the purity and stability of related active pharmaceutical ingredients (APIs) . Regulatory documents emphasize its importance in ensuring compliance with pharmacopeial standards, particularly in identifying and quantifying impurities during drug development .

Properties

IUPAC Name |

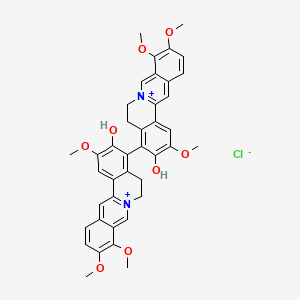

4-(3-hydroxy-2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-4-yl)-2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H36N2O8.ClH/c1-45-31-9-7-21-15-29-25-17-33(47-3)37(43)35(23(25)11-13-41(29)19-27(21)39(31)49-5)36-24-12-14-42-20-28-22(8-10-32(46-2)40(28)50-6)16-30(42)26(24)18-34(48-4)38(36)44;/h7-10,15-20H,11-14H2,1-6H3;1H/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDJQCRONHHGNI-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C(=C4CC3)C5=C6CC[N+]7=C(C6=CC(=C5O)OC)C=C8C=CC(=C(C8=C7)OC)OC)O)OC)OC.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H38ClN2O8+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60715204 | |

| Record name | 4-(3-hydroxy-2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-4-yl)-2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35558-46-4 | |

| Record name | Bisjatrochizine chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3-hydroxy-2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-4-yl)-2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisjatrochizine involves multiple steps, including the formation of thiazole rings and subsequent functionalization. The specific synthetic routes and reaction conditions are detailed in various scientific publications . Typically, the synthesis involves the use of reagents such as sulfur, nitrogen sources, and various organic solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid dispersion technology can be employed to enhance the solubility and bioavailability of the compound . This method involves dispersing the drug within a carrier matrix to improve its dissolution rate and stability .

Chemical Reactions Analysis

Types of Reactions

Bisjatrochizine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Bisjatrochizine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing other complex molecules and studying reaction mechanisms.

Biology: Investigated for its antibacterial, antifungal, and antiviral properties.

Medicine: Explored for its potential antitumor activity and other therapeutic effects.

Industry: Utilized in the development of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of Bisjatrochizine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antibacterial, antifungal, and antitumor effects . The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Findings :

- Bisoprolol EP Impurity K , though sharing some heterocyclic elements, lacks significant structural overlap with Bisjatrochizine and serves a distinct role as a beta-blocker byproduct .

- Hypothetical analogs like Jatropha curcas Alkaloid A may share closer structural motifs (e.g., isoquinoline cores) but require empirical validation to confirm activity parallels .

Regulatory and Analytical Considerations

This compound’s utility as a reference standard contrasts with compounds like Dexamethasone/Trichlormethiazide, which are well-characterized APIs with explicit pharmacokinetic data (e.g., IC₅₀ values in regulatory filings) . However, this compound’s role in impurity profiling aligns with guidelines requiring rigorous characterization of related substances, as outlined in pharmacopeial monographs and ICH guidelines .

Biological Activity

Bisjatrochizine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its biological profile is essential for evaluating its therapeutic applications, particularly in drug discovery and development. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex molecular structure that influences its biological activity. The specific structural features contribute to its interactions with various biological targets, making it a candidate for further research in pharmacology.

The mechanism by which this compound exerts its effects involves interactions with specific receptors and enzymes. These interactions can modulate signaling pathways associated with various diseases:

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : The compound can bind to receptors, influencing their activity and downstream signaling cascades.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 20 | 100 |

| Pseudomonas aeruginosa | 18 | 100 |

This data indicates that this compound has the potential to be developed into a novel antimicrobial agent.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using various assays, such as the DPPH radical scavenging assay. The compound demonstrated a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

- EC50 Value : The effective concentration required to scavenge 50% of DPPH radicals was found to be 45 µg/mL, indicating potent antioxidant activity.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound involved testing against clinical isolates of Escherichia coli. The results showed significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential use in treating infections caused by resistant strains.

Case Study 2: Antioxidant Properties

In another investigation focusing on the antioxidant properties of this compound, researchers found that it significantly reduced oxidative stress markers in vitro. The study highlighted its potential role in preventing cellular damage associated with chronic diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.